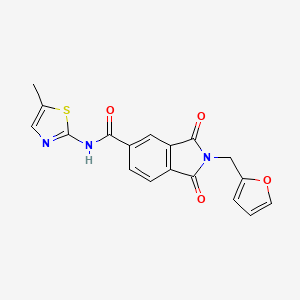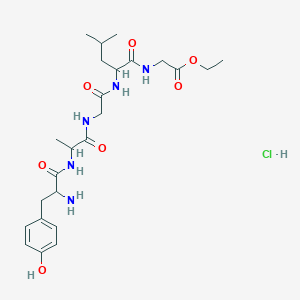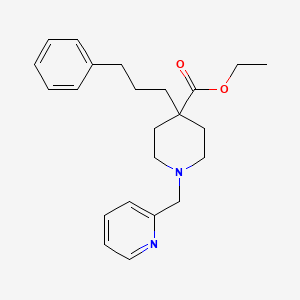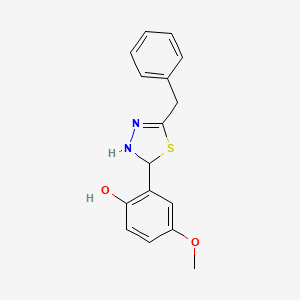![molecular formula C17H19ClO3 B5153596 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. However,
作用机制
Bisoprolol works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in blood pressure and a reduction in the workload of the heart.
Biochemical and Physiological Effects
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce the level of circulating catecholamines, which are hormones that increase heart rate and blood pressure. It can also improve endothelial function, which is important for maintaining healthy blood vessels.
实验室实验的优点和局限性
Bisoprolol has several advantages for lab experiments. It has a well-established safety profile and is widely available. It can be used in a variety of animal models to study the effects of beta-blockers on cardiovascular function. However, 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene has limitations in terms of its specificity for beta-1 receptors and its potential for off-target effects.
未来方向
There are several future directions for research on 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene in the prevention of cardiovascular disease in high-risk populations. Another area of interest is the development of more specific beta-blockers that target only the beta-1 receptors in the heart, which could reduce the potential for off-target effects. Finally, there is a need for more research on the long-term effects of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene on cardiovascular function and overall health.
合成方法
Bisoprolol can be synthesized by reacting 2-(2-ethoxyphenoxy)propanol with 1-chloro-2-(diphenylphosphino)benzene in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene.
科学研究应用
Bisoprolol has been extensively studied in the field of cardiology and has shown promising results in the treatment of heart failure and hypertension. It has been shown to reduce the risk of mortality and hospitalization in patients with heart failure and improve exercise tolerance in patients with angina.
属性
IUPAC Name |
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-10-5-6-11-17(16)21-13-7-12-20-15-9-4-3-8-14(15)18/h3-6,8-11H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOLPQHXMMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)



![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)


![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)